N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of DprE1 leads to the disruption of cell wall synthesis in Mycobacterium tuberculosis, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide: Similar structure but with different substituents, leading to variations in biological activity.
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide: Chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C21H15BrN2O2S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-10-9-14(21-24-16-7-2-3-8-19(16)27-21)12-17(18)23-20(25)13-5-4-6-15(22)11-13/h2-12H,1H3,(H,23,25) |
InChI Key |
CODNRHJEUUTOME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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